molecular formula C13H20O4 B2903240 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid CAS No. 2287301-97-5

2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid

Cat. No.: B2903240
CAS No.: 2287301-97-5
M. Wt: 240.299
InChI Key: IIHNKTCVXCHDKC-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[24]heptane-6-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the cycloaddition of suitable precursors under controlled conditions to form the spirocyclic structure. For instance, the Cp*RuCl(cod)-mediated [2 + 2 + 2] cycloaddition is a notable method used in the synthesis of similar spiro compounds .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways. Specific pathways and targets depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure and the presence of functional groups that allow for diverse chemical modifications. This versatility makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-12(2,3)17-11(16)9-7-13(9)5-4-8(6-13)10(14)15/h8-9H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHNKTCVXCHDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC12CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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